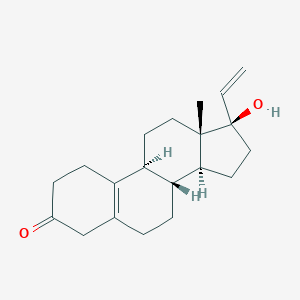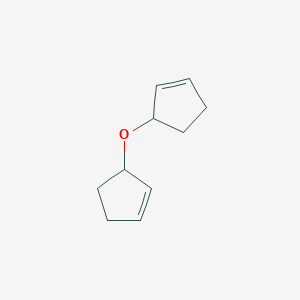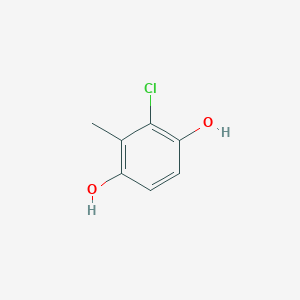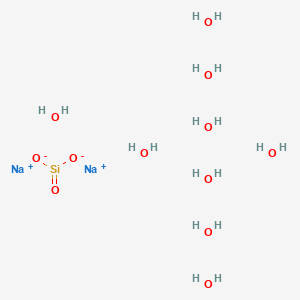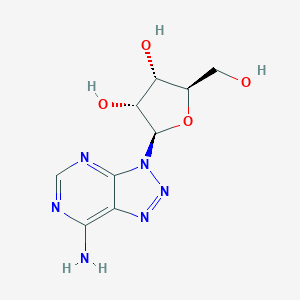
Potassium isobutylxanthate
Übersicht
Beschreibung
Potassium isobutylxanthate is an organic compound with the chemical formula C6H11KO . It is a white, water-soluble solid that can be used as a phase transfer catalyst in organic synthesis .
Synthesis Analysis
The synthesis of Potassium isobutylxanthate involves the reaction between various potassium xanthates and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) . The reaction was carried out under catalyst-free conditions .Molecular Structure Analysis
The molecular formula of Potassium isobutylxanthate is C5H9KOS2 . The OCS2 core of xanthate salts, like that of the carbonates and the esters, has trigonal planar molecular geometry .Physical And Chemical Properties Analysis
Potassium isobutylxanthate is a white, water-soluble solid . It can be analyzed by this reverse phase (RP) HPLC method with simple conditions .Wissenschaftliche Forschungsanwendungen
Influence on Bioleaching Activities : Jafari et al. (2016) investigated the effect of various flotation reagents, including potassium isobutylxanthate, on the biooxidation activities of bacteria used in the biomining industry. Their study highlighted the sensitivity of Leptospirillum ferrooxidans and Acidithiobacillus ferrooxidans to potassium isobutylxanthate, providing insights for biometallurgical process optimization (Jafari et al., 2016).
Electrochemical Behavior : Naidu et al. (2004) conducted polarographic studies on potassium isobutylxanthate at a mercury electrode. Their research showed how anodic reactions of potassium isobutylxanthate form an adsorbed film on the mercury surface, affecting the characteristics of the anodic wave in aqueous media (Naidu et al., 2004).
Flotation Processes in Mining : A study by Maree et al. (2017) explored the effects of potassium isobutylxanthate, among other collectors, on the froth flotation of a nickel sulfide ore. This study contributed to understanding the selectivity and efficiency of various collector mixtures in the flotation process (Maree et al., 2017).
Interaction with Mineral Surfaces : Piantadosi et al. (2000) investigated the adsorption of potassium isobutylxanthate on the surface of galena, using Time of Flight Secondary Ion Mass Spectrometry. Their findings revealed differences in collector adsorption across different faces of galena particles, providing deeper insights into the flotation response based on hydrophobic/hydrophilic ratios (Piantadosi et al., 2000).
Synthesis of Radiosensitizing Agents : Skwarski and Sobolewski (1992) described syntheses of various alkylxanthates, including potassium isobutylxanthate, as potential radiosensitizers. This research contributes to the development of new compounds in medical applications (Skwarski & Sobolewski, 1992).
Safety And Hazards
Xanthates, including Potassium isobutylxanthate, are classified as liable to spontaneous combustion and pose a number of hazards due to their nature . Hazards from xanthates include production of toxic/flammable decomposition products, spontaneous combustion that creates toxic combustion products, low order explosions from ignition of decomposition products, acute harm if ingested or absorbed in significant amounts through skin, and acute irritation if inhaled or absorbed through skin .
Zukünftige Richtungen
The reaction of Potassium isobutylxanthate with five-membered cyclic carbonates has been studied, and it was found that the distribution between major products varies considerably with variation in the parameters of the reaction . This suggests that further studies could focus on optimizing these parameters to achieve desired outcomes .
Eigenschaften
IUPAC Name |
potassium;2-methylpropoxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS2.K/c1-4(2)3-6-5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAXZMAICBMTCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6791-12-4 (Parent) | |
| Record name | Potassium isobutylxanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00156293 | |
| Record name | Potassium isobutylxanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium isobutylxanthate | |
CAS RN |
13001-46-2 | |
| Record name | Potassium isobutylxanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium isobutylxanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium O-isobutyl dithiocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



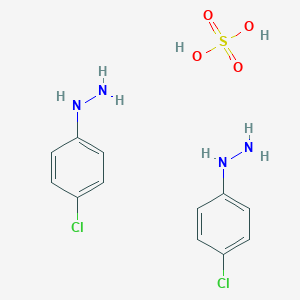
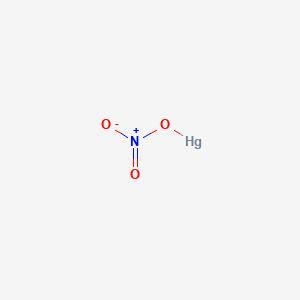

![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
